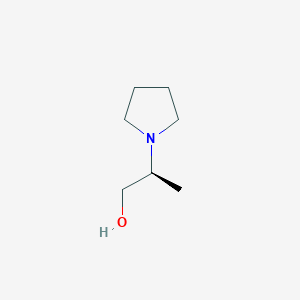
4-isothiocyanatocyclopent-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isothiocyanatocyclopent-1-ene (4-ITC) is an organosulfur compound that is of great interest to the scientific community due to its potential applications in medicine, agriculture, and industry. 4-ITC is a colorless, volatile liquid that is produced through the reaction of thiourea and isothiocyanic acid. 4-ITC has been studied for its potential to be used as a therapeutic agent and as a chemical reagent in the laboratory.
科学的研究の応用
4-isothiocyanatocyclopent-1-ene has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It has also been studied for its potential to be used as a therapeutic agent. 4-isothiocyanatocyclopent-1-ene has been found to have anti-inflammatory, anti-bacterial, and anti-tumor properties, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 4-isothiocyanatocyclopent-1-ene is not yet fully understood. However, it is believed that 4-isothiocyanatocyclopent-1-ene exerts its effects by interfering with the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is also believed that 4-isothiocyanatocyclopent-1-ene may act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
4-isothiocyanatocyclopent-1-ene has been studied for its potential to be used as a therapeutic agent. It has been found to have anti-inflammatory, anti-bacterial, and anti-tumor properties. In animal studies, 4-isothiocyanatocyclopent-1-ene has been found to reduce inflammation and pain, reduce the size of tumors, and inhibit the growth of bacteria. In addition, 4-isothiocyanatocyclopent-1-ene has been found to have neuroprotective effects, reducing the damage caused by oxidative stress and neurodegenerative diseases.
実験室実験の利点と制限
The use of 4-isothiocyanatocyclopent-1-ene in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, which makes it ideal for use in research. In addition, 4-isothiocyanatocyclopent-1-ene is highly volatile, making it easy to purify and store. However, there are some limitations to the use of 4-isothiocyanatocyclopent-1-ene in laboratory experiments. It is a highly reactive compound and can react with other compounds, making it difficult to work with. In addition, 4-isothiocyanatocyclopent-1-ene can be toxic in high concentrations, so it must be handled with care.
将来の方向性
The potential applications of 4-isothiocyanatocyclopent-1-ene are vast, and there are many potential future directions for research. One potential direction is the development of new drugs based on 4-isothiocyanatocyclopent-1-ene. In addition, further research into the mechanism of action of 4-isothiocyanatocyclopent-1-ene could lead to a better understanding of its therapeutic effects. Finally, further research into the biochemical and physiological effects of 4-isothiocyanatocyclopent-1-ene could lead to the development of new therapeutic agents.
合成法
The synthesis of 4-isothiocyanatocyclopent-1-ene has been studied extensively and several methods have been developed. The most common method involves the reaction of thiourea with isothiocyanic acid. This reaction is typically carried out in a two-step process, first forming a thiourea-isothiocyanic acid adduct, which is then hydrolyzed to form 4-isothiocyanatocyclopent-1-ene. Other methods for producing 4-isothiocyanatocyclopent-1-ene include the reaction of thiourea and isothiocyanates, the reaction of thiourea and isocyanates, and the reaction of thiourea and isothiocyanate esters.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 4-isothiocyanatocyclopent-1-ene can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Cyclopentadiene", "Chlorine gas", "Sodium hydroxide", "Thiourea", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Chlorination of cyclopentadiene with chlorine gas in the presence of a catalyst to form 1,2,3,4-tetrachlorocyclopentadiene.", "Step 2: Treatment of 1,2,3,4-tetrachlorocyclopentadiene with sodium hydroxide to form 4-chlorocyclopent-2-ene-1-one.", "Step 3: Reaction of 4-chlorocyclopent-2-ene-1-one with thiourea in the presence of hydrochloric acid to form 4-chloro-3-thiocarbamoylcyclopent-2-en-1-one.", "Step 4: Treatment of 4-chloro-3-thiocarbamoylcyclopent-2-en-1-one with sodium bicarbonate to form 4-isothiocyanatocyclopent-1-ene.", "Step 5: Purification of the final product by recrystallization from ethanol." ] } | |
CAS番号 |
1601255-45-1 |
製品名 |
4-isothiocyanatocyclopent-1-ene |
分子式 |
C6H7NS |
分子量 |
125.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



